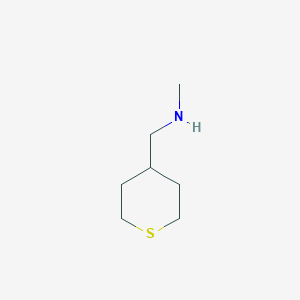

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Descripción

Propiedades

IUPAC Name |

N-methyl-1-(thian-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-8-6-7-2-4-9-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKJBESBCAZWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640348 | |

| Record name | N-Methyl-1-(thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-22-2 | |

| Record name | N-Methyl-1-(thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(thian-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reductive Alkylation Using Tetrahydrothiopyran-4-one Derivatives

A primary and efficient synthetic route involves the reductive alkylation of methylamine with cyclic ketones structurally analogous to tetrahydrothiopyran-4-one. This method parallels the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one, as reported for related compounds, which can be adapted for the sulfur-containing tetrahydrothiopyran ring.

- Starting Materials: Methylamine and tetrahydrothiopyran-4-one (or its derivatives).

- Reaction Type: Reductive alkylation.

- Catalysts/Conditions: Typically involves a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

- Outcome: Formation of N-methyl-N-(tetrahydrothiopyran-4-yl)amine intermediate.

This approach is scalable and uses commercially available reagents, yielding high-purity products suitable for further functionalization.

Alkylation with Halide Derivatives Followed by Reduction

Following the initial reductive alkylation, the secondary amine intermediate can undergo further alkylation with halide compounds (e.g., benzyl bromides) to introduce additional functional groups. For instance, alkylation with 4-nitrobenzyl bromide followed by catalytic reduction of the nitro group yields amine derivatives.

- Alkylating Agent: 4-nitrobenzyl bromide or similar halides.

- Reaction Conditions: Typically performed in aprotic solvents under controlled temperature.

- Reduction Step: Catalytic hydrogenation or chemical reduction to convert nitro groups to amines.

- Yield: Approximately 78% isolated yield from starting materials, demonstrating efficiency and scalability.

This two-step sequence is well-documented in the synthesis of related intermediates and can be adapted for the sulfur-containing tetrahydrothiopyran moiety.

Use of Hexamethylenetetramine and Formaldehyde in Amine Oligomer Formation

An alternative preparation method involves the reaction of substituted methyl compounds with hexamethylenetetramine or ammonia and formaldehyde to form N-methylideneamine oligomers, which upon acid hydrolysis yield the desired amine.

| Step | Reagents & Conditions | Comments |

|---|---|---|

| 1. Formation of N-methylideneamine oligomer | React substituted methyl compound with hexamethylenetetramine or ammonia + formaldehyde in pH 9-12 (preferably 10-11) | Base-catalyzed condensation |

| 2. Hydrolysis | Acid hydrolysis with inorganic acids (H2SO4, HCl, H3PO4), organic acids (acetic acid), or Lewis acids (BF3, TiCl4) | Acid amount: 1-100 mol per mol substrate, preferably 3-10 mol |

- Reaction can be conducted in aqueous or mixed solvents.

- Reagents like hexamethylenetetramine can be recovered and reused, reducing cost.

- Control of pH and reagent ratios is critical for optimal yield.

This method is particularly useful for producing amines with complex substituents and allows for fine-tuning of reaction parameters to maximize yield and purity.

Solvent and Temperature Optimization in Methylamine Reactions

In related amine syntheses, the choice of solvent and reaction temperature significantly affects yield and purity. For example, reactions of cyclic ketones with methylamine in polyether solvents such as poly(ethylene glycol)-200 or 1,2-dimethoxyethane have been shown to proceed efficiently without dehydrating agents, which are typically required to drive imine formation.

| Parameter | Details |

|---|---|

| Solvent | Poly(ethylene glycol)-200, 1,2-dimethoxyethane |

| Temperature | 48-55 °C |

| Reaction Time | 20 hours |

| Methylamine Excess | Molar excess to drive reaction |

| Work-up | Addition of water, filtration, drying at 55-60 °C |

- Nearly quantitative yields (~99%) of N-methylated amines have been reported under these conditions.

- The solvent can be distilled off under reduced pressure, facilitating product isolation.

This solvent system avoids the need for molecular sieves or dehydrating agents, simplifying the process and improving environmental friendliness.

Summary Table of Preparation Methods

Research Findings and Considerations

- Scalability: The reductive alkylation and subsequent alkylation steps have been demonstrated on a preparative scale with reproducible yields, indicating industrial applicability.

- Environmental Impact: Avoidance of dehydrating agents and use of recyclable solvents (e.g., polyethers) reduce environmental footprint.

- Reaction Control: pH and reagent molar ratios are critical in oligomer formation routes to prevent side reactions and maximize yield.

- Purity and Isolation: Standard work-up involves aqueous quenching, filtration, and drying, with minimal purification steps required due to high selectivity of reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted thianaphthene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-Methyl(tetrahydrothiopyran-4-yl)methylamine serves as a building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.

- Reduction : Capable of being reduced to secondary amines with lithium aluminum hydride.

- Substitution : Undergoes nucleophilic substitution reactions, enabling the formation of various substituted derivatives.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Alkyl halides + Base | Substituted thianaphene derivatives |

Biology

In biological research, this compound is being investigated for its bioactive properties , particularly its potential antimicrobial effects. Preliminary studies suggest that it may interact with specific molecular targets in biological systems, influencing neurotransmitter pathways.

Medicine

The compound is explored for its therapeutic potential , particularly as a precursor in drug development. Its interactions with neurotransmitter systems suggest possible applications in treating disorders related to dopamine and serotonin dysregulation. Research is ongoing to elucidate its efficacy and safety profiles.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including:

- Production of agrochemicals

- Development of pharmaceuticals

- Synthesis of specialty polymers

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Case Study 2: Neurotransmitter Modulation

Research investigating the compound's effects on neurotransmitter systems revealed that it modulates dopamine transporters (DAT) and serotonin transporters (SERT). In vitro assays indicated that this compound can enhance the release of these neurotransmitters, suggesting implications for mood regulation therapies.

Mecanismo De Acción

The mechanism of action of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

To contextualize N-methyl(tetrahydrothiopyran-4-yl)methylamine, we compare it with two pyridine-based analogs from the Kanto Reagents catalog ():

N-Methyl(5-phenylpyrid-2-yl)methylamine (CAS RN 892502-02-2)

N-Methyl(6-phenylpyrid-3-yl)methylamine (CAS RN 879896-40-9)

Key Structural Differences:

Physicochemical Properties:

- Solubility : Pyridine derivatives () are polar due to aromatic nitrogen but may exhibit lower solubility in aqueous media compared to the sulfur-containing analog, where the saturated ring could improve solubility .

- Thermal Stability : The pyridine-based compounds have reported melting points (e.g., 39–41.5°C for CAS 879896-40-9), whereas data for the tetrahydrothiopyran analog are unavailable.

Chemical Reactivity and Fragmentation Patterns

While direct data on this compound are sparse, highlights fragmentation patterns of structurally related amines. For example, N-methyl aspidodasycarpine undergoes neutral losses of H2O, CH3NH2, and CH3OH during collision-induced dissociation (CID). By analogy:

- The tetrahydrothiopyran analog may exhibit sulfur-specific fragmentation , such as loss of H2S or CH3SH, differing from pyridine analogs that lose nitrogen-containing fragments (e.g., CH3NH2).

- The saturated ring could reduce resonance stabilization, leading to more facile cleavage of the methylamine side chain compared to aromatic analogs .

Actividad Biológica

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a chemical compound with the molecular formula and a molecular weight of approximately 145.26 g/mol. It is structurally characterized by a tetrahydrothiopyran ring, which contributes to its biological activity. This article reviews the biological properties, toxicological data, and potential applications of this compound based on diverse research findings.

| Property | Value |

|---|---|

| CAS Number | 950603-22-2 |

| Molecular Formula | C7H15NS |

| Molecular Weight | 145.264 g/mol |

| IUPAC Name | N-methyl-1-(thian-4-yl)methanamine |

| SMILES | CNCC1CCSCC1 |

Antiviral Properties

Research indicates that compounds related to this compound exhibit significant antiviral activity, particularly against HIV-1 protease. The structural modifications in the tetrahydrothiopyran ring enhance interactions within the active site of the enzyme, leading to robust inhibition of viral replication. For instance, studies have shown that specific substitutions can stabilize the flexible flap region of the protease, increasing efficacy against HIV .

Muscarinic Receptor Interaction

This compound has been evaluated for its activity on M-2 muscarinic receptors, which are involved in various physiological functions including heart rate regulation and neurotransmission. The structure-activity relationship (SAR) studies reveal that variations in the substituents on the nitrogen atoms significantly influence receptor binding affinity and selectivity. Optimal activity was associated with specific chain lengths between nitrogen atoms and selective substituents, indicating potential therapeutic applications in treating conditions related to cholinergic signaling .

Genotoxicity and Carcinogenicity

Toxicological assessments have indicated that this compound does not exhibit genotoxic properties under standard testing conditions. In vitro studies showed no significant induction of unscheduled DNA synthesis in primary rat hepatocyte cultures, nor chromosomal damage in bone marrow cells following repeated exposure . Furthermore, it has been determined that this compound is not carcinogenic when not exposed to nitrosating agents, although caution is advised regarding its use under conditions that may lead to nitrosamine formation .

Systemic Effects

In animal studies involving inhalation exposure, systemic effects were noted at higher concentrations, including changes in body weight gain and clinical chemistry parameters. The lowest observed adverse effect concentration (LOAEC) for local effects was established at 10 ppm, while a no observed adverse effect concentration (NOAEC) for systemic effects was identified at 50 ppm .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against various strains of HIV. The results demonstrated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at concentrations as low as 0.5 µM. This suggests potential for further development as an antiviral therapeutic agent.

Case Study 2: Muscarinic Receptor Modulation

A study conducted on guinea pig atria revealed that derivatives of this compound exhibited varying degrees of antagonistic activity on M-2 muscarinic receptors. Compounds with optimized chain lengths and substituents showed enhanced potency compared to non-modified analogs, indicating their potential use in managing cardiovascular disorders linked to muscarinic receptor dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-Methyl(tetrahydrothiopyran-4-yl)methylamine, and how can reaction conditions be optimized?

- Answer : A common synthesis approach involves reacting tetrahydrothiopyran-4-ylmethylamine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or NaH). Optimization can be achieved using factorial design experiments to evaluate factors such as solvent polarity (e.g., acetonitrile, methanol), temperature (reflux vs. room temperature), and stoichiometry . For example, methanol concentration and pH significantly influence yield, as shown in chromatographic method development studies for analogous amines .

- Table 1 : Key factors for synthesis optimization

| Factor | Range/Levels | Impact |

|---|---|---|

| Solvent | ACN, MeOH, THF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 25°C–80°C | Higher temperatures accelerate methylation |

| pH | 7–10 | Alkaline conditions favor deprotonation |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Combine spectroscopic techniques:

- NMR : Compare experimental H and C spectra with computational predictions (e.g., DFT methods) to validate substituent positions and stereochemistry .

- IR : Identify characteristic N-H and C-S stretches (e.g., 3300 cm for N-H, 700 cm for C-S) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula.

- Purity can be assessed via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN gradient) .

Q. What solvents and storage conditions are optimal for this compound?

- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol. Avoid aqueous storage due to potential hydrolysis. Store at -20°C under inert gas (Ar/N₂) to prevent oxidation .

- Table 2 : Solubility profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~20 |

| Water | <1 |

Advanced Research Questions

Q. How can computational chemistry guide the understanding of this compound’s electronic properties?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, dipole moments, and frontier molecular orbitals (HOMO/LUMO). These insights explain reactivity trends, such as nucleophilic attack at the methylamine group, and correlate with experimental spectroscopic data . For example, dipole moment calculations align with chromatographic retention times in polar mobile phases .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., spectroscopic or reactivity outcomes)?

- Answer :

Benchmarking : Validate computational methods against known analogs (e.g., tetrahydrothiopyran derivatives) to refine basis sets or solvation models .

Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation or moisture sensitivity .

Hybrid Approaches : Combine molecular dynamics simulations with NMR titration data to assess conformational flexibility in solution .

Q. How can researchers investigate the compound’s bioactivity and structure-activity relationships (SAR)?

- Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- SAR Modifications : Systematically vary substituents (e.g., replacing methyl with ethyl) and compare IC₅₀ values. For example, N-substitution in similar piperidine derivatives alters receptor binding by ~3-fold .

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 oxidation .

Q. What chromatographic methods are suitable for analyzing this compound in complex mixtures?

- Answer : Reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., 0.1% TFA in H₂O/ACN) provide baseline separation. For ionizable amines, adding methylamine (10–50 mM) to the mobile phase improves peak symmetry by suppressing silanol interactions .

- Table 3 : Chromatographic parameters

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 | H₂O/ACN + 0.1% TFA | 8.2 |

| HILIC | ACN/Ammonium acetate | 12.5 |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.